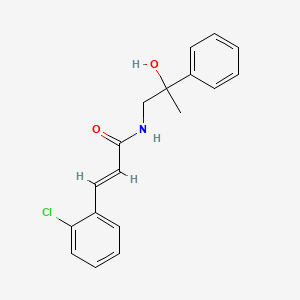

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-18(22,15-8-3-2-4-9-15)13-20-17(21)12-11-14-7-5-6-10-16(14)19/h2-12,22H,13H2,1H3,(H,20,21)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXCZCGKIJRNJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1Cl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxy-2-phenylpropylamine.

Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde reacts with the amine group of 2-hydroxy-2-phenylpropylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

- Substitution

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interaction with biological systems, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a chlorophenyl group, which may enhance lipophilicity, potentially influencing its pharmacokinetics and biological interactions. The acrylamide functional group is known for its reactivity, particularly in covalent bonding with biological nucleophiles.

The biological activity of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide can be attributed to several mechanisms:

- Covalent Interactions : The acrylamide moiety can react with biological nucleophiles such as proteins and DNA through Michael addition reactions, leading to potential cytotoxic effects .

- Oxidative Stress Induction : Studies have shown that acrylamides can activate oxidative stress responses in cells, which may contribute to their cytotoxicity .

- Reactivity with Glutathione : The compound's reactivity with glutathione (GSH), a major antioxidant in cells, can lead to disturbances in redox balance, making cells more susceptible to reactive oxygen species .

In Vitro Studies

In vitro studies have demonstrated that (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide exhibits significant biological activities:

- Cytotoxicity : The compound showed cytotoxic effects in various cell lines, correlating with its reactivity profile.

- Melanin Production Inhibition : Similar compounds have been reported to inhibit melanin production in melanoma cell lines, suggesting a potential application in skin-related therapies .

Comparative Analysis with Related Compounds

To better understand the biological activity of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Structure | Antimicrobial properties |

| N-(4-Chlorophenyl)acrylamide | Structure | Potential anticancer activity |

| 3-(4-Chlorophenyl)-N-methylacrylamide | Structure | Inhibitory effects on tumor growth |

| (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide | Structure | Unique combination of functional groups |

This table illustrates how the specific combination of functional groups in (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide may lead to distinct biological activities not observed in other analogs.

Synthesis and Optimization

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide typically involves multi-step organic synthesis techniques. Optimizing these synthetic routes is crucial for achieving high yield and purity of the final product. Common methods include:

- Acrylamide Formation : Utilizing appropriate reagents to form the acrylamide functional group.

- Chlorination : Introducing the chlorophenyl group through chlorination reactions.

Case Studies

Recent studies have focused on evaluating the safety profile and therapeutic potential of similar acrylamide derivatives. For instance, research on related compounds has demonstrated:

- Safety Assessments : In vitro evaluations showed no cytotoxicity in human keratinocytes and fibroblasts, indicating a favorable safety profile for potential therapeutic applications .

- Therapeutic Potentials : Some derivatives have shown promise in inhibiting melanin production, suggesting applications in dermatological treatments.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Estimated based on ; †Estimated based on phenolic group contributions.

Key Observations :

- Quinoline-containing analogues (e.g., ) exhibit higher molecular weights and similar logP values, suggesting comparable bioavailability but distinct receptor interactions (e.g., GPCR targeting).

- Natural acrylamides () with phenolic or methoxy groups demonstrate lower logP (~2.5–3.5), enhancing solubility and anti-inflammatory activity .

- Halogenated derivatives () prioritize metabolic stability due to Cl/F substitution but may suffer from reduced solubility.

Anti-Inflammatory Activity :

- Compound 2 from Lycium barbarum (N-[2-(4-hydroxyphenyl)-2-methoxyethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide) showed an IC₅₀ of 17.00 μM in NO inhibition assays, outperforming quercetin (17.21 μM) . This suggests that acrylamides with polar substituents (e.g., hydroxy, methoxy) are potent anti-inflammatory agents. The target compound’s 2-hydroxy-2-phenylpropyl group may confer similar activity.

GPCR Targeting :

- The target compound’s chlorophenyl group may facilitate similar receptor interactions.

Cytotoxicity and Selectivity :

- Structural similarities suggest the target compound may also exhibit low cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Coupling Agents : Use carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate acrylamide bond formation between the carboxylic acid and amine precursors .

- Solvent Systems : Employ polar aprotic solvents (e.g., DMF) under ice-cooled conditions to minimize side reactions. Post-reaction, use mixed solvents like ethyl acetate and petroleum ether for crystallization .

- Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the (E)-isomer. Confirm purity via TLC and elemental analysis .

- Yield Optimization : Monitor reaction progress using NMR spectroscopy to detect intermediates and adjust stoichiometric ratios of reactants.

Q. What spectroscopic and analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify stereochemistry (e.g., coupling constants for trans double bonds) and substitution patterns on the chlorophenyl and hydroxypropyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation. Electrospray ionization (ESI) is suitable for polar acrylamides .

- Elemental Analysis : Validate empirical formulas (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do stereochemical and conformational properties of this compound influence its intermolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Determine dihedral angles between the chlorophenyl and acrylamide moieties (e.g., angles ~76.7° observed in structurally related compounds) to assess planarity and steric hindrance .

- Hydrogen Bonding : Analyze N–H⋯O interactions in crystal packing (e.g., chain formation along the b-axis) using refinement software like SHELXL. Hydrogen atoms should be geometrically optimized with .

- Data Collection : Use a Rigaku Saturn CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (113 K) to minimize thermal motion artifacts .

Q. What computational strategies can predict bioactivity based on structural features of this acrylamide derivative?

- Methodological Answer :

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the chlorophenyl group’s electron-withdrawing effects and the hydroxypropyl group’s hydrogen-bonding potential.

- QSAR Modeling : Correlate substituent effects (e.g., Cl position, steric bulk) with activity data from analogs. Use descriptors like logP, polar surface area, and dipole moments .

- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability.

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Methodological Answer :

- Batch Analysis : Compare purity levels across synthesized batches using HPLC (≥98% purity threshold). Impurities like (Z)-isomers or unreacted precursors can skew bioassays .

- Crystallographic Validation : Cross-reference NMR-derived conformations with X-ray structures to rule out solution-phase vs. solid-state discrepancies .

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.